2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol
Overview
Description
2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol is a chemical compound with the molecular formula C9H8Br2OS2 and a molecular weight of 356.1 g/mol . This compound features a phenol group substituted with two bromine atoms at the 2 and 6 positions and a 1,3-dithiolan-2-yl group at the 4 position. The presence of bromine atoms and the dithiolan ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol typically involves the bromination of 4-(1,3-dithiolan-2-yl)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated phenol.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxide salts in solvents such as ethanol or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction Reactions: Reducing agents like zinc dust or sodium borohydride (NaBH4) in solvents like ethanol or methanol.
Major Products Formed
Substitution Reactions: Formation of substituted phenols with various functional groups.
Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.
Reduction Reactions: Formation of debrominated phenol derivatives.
Scientific Research Applications
2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its brominated phenol structure which can interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the phenol group can form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. The dithiolan ring can also interact with thiol groups in proteins, potentially leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dithiolan-2-yl)phenol: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
2,6-Dibromo-4-methylphenol: Lacks the dithiolan ring, affecting its biological activity and chemical reactivity.
2,6-Dibromo-4-nitrophenol: Contains a nitro group instead of the dithiolan ring, leading to different chemical and biological properties.
Uniqueness
2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol is unique due to the presence of both bromine atoms and the dithiolan ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,6-dibromo-4-(1,3-dithiolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2OS2/c10-6-3-5(4-7(11)8(6)12)9-13-1-2-14-9/h3-4,9,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGFLOLINYWQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC(=C(C(=C2)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372484 | |
Record name | 2,6-dibromo-4-(1,3-dithiolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262291-90-7 | |
Record name | 2,6-dibromo-4-(1,3-dithiolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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